
1-Methoxy-4-nitrobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-nitrobutane is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO₂) attached to a carbon atom The structure of this compound includes a methoxy group (-OCH₃) and a nitro group attached to a butane backbone
Preparation Methods
1-Methoxy-4-nitrobutane can be synthesized through several methods. One common synthetic route involves the nitration of an appropriate precursor, such as 1-methoxybutane, using a nitrating agent like nitric acid. The reaction typically requires controlled conditions, including temperature regulation and the use of a solvent to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Methoxy-4-nitrobutane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methoxy-4-nitrobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methoxy-4-nitrobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity.
Comparison with Similar Compounds
1-Methoxy-4-nitrobutane can be compared with other nitro compounds, such as:
Nitromethane: A simpler nitro compound with a single nitro group attached to a methane backbone.
Nitrobenzene: An aromatic nitro compound with a nitro group attached to a benzene ring.
1-Methoxy-4-nitrobenzene: A similar compound with a methoxy and nitro group attached to a benzene ring.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the methoxy and nitro groups, leading to distinct chemical and biological activities.
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
1-methoxy-4-nitrobutane |
InChI |
InChI=1S/C5H11NO3/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3 |
InChI Key |
BHVLVIJWRUAHDW-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




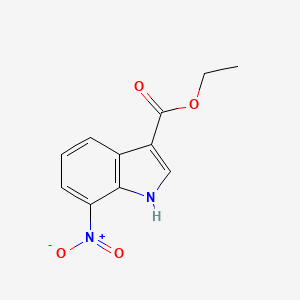
![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide](/img/structure/B11717912.png)
![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)
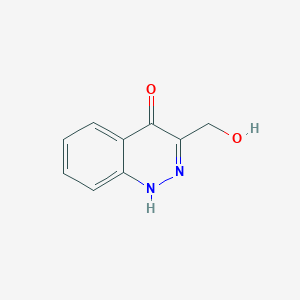
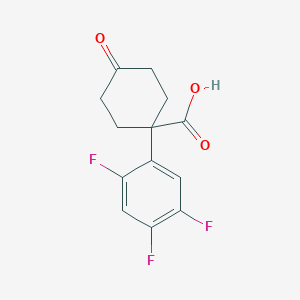

![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)
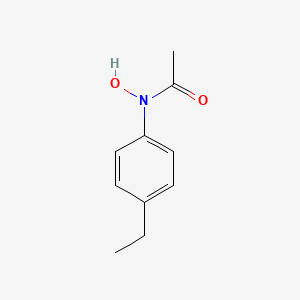
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11717968.png)

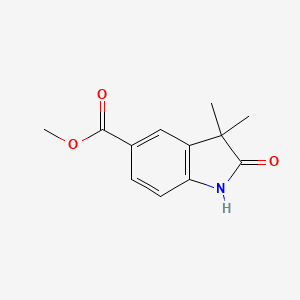
![[1,1'-Biphenyl]-2-carbothioamide](/img/structure/B11717991.png)
